molecular formula C24H22N4O3S2 B2554264 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851979-63-0

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No. B2554264
CAS RN: 851979-63-0
M. Wt: 478.59
InChI Key: IJDUUULVTIQJGG-UHFFFAOYSA-N
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Description

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to its complex structure. The presence of a dihydroisoquinoline moiety suggests potential pharmacological activity, as similar structures have been identified as inhibitors of certain enzymes, such as the aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments .

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction. This process involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature. The reaction is noted for proceeding smoothly with various substituents on the substrates, yielding the corresponding products in good to excellent yields . This method could potentially be adapted for the synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide has been studied using crystal structure analysis. For instance, the crystal structure of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the carboxylate group occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide allows the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This information is crucial for understanding the binding interactions and potential activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of the dihydroisoquinoline moiety can be inferred from studies on similar compounds. For example, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be converted into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives through reduction with NaBH4 . This suggests that the dihydroisoquinoline sulfonamide structure in the compound of interest may also undergo various chemical transformations, potentially leading to a range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, stability, and reactivity of the compound would be influenced by the presence of the sulfonyl and hydrazide groups. The sulfonyl group is known to enhance water solubility, whereas the hydrazide functionality could participate in hydrazone formation and other condensation reactions. The molecular rigidity imparted by the fused ring system may also affect its crystallinity and melting point .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

Research often focuses on the synthesis of related bioactive molecules that comprise various functional groups, indicating a strong interest in developing compounds with potential biological and pharmacological activities. For instance, Patel et al. (2009) synthesized substituted benzothiazoles with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the diverse pharmacological screening applications of such compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Advanced Synthesis Techniques

Advanced synthesis techniques are applied to create highly functionalized derivatives, as demonstrated by He et al. (2016), who synthesized 4-bromo-1,2-dihydroisoquinolines using a rhodium catalyst. This method points to the utilization of sophisticated chemical reactions to access new compounds with potentially unique biological properties (He, Shi, Cheng, Man, Yang, & Li, 2016).

Potential Pharmacological Applications

The exploration of structure-activity relationships in compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide could lead to the identification of new diuretic and antihypertensive agents. Rahman et al. (2014) synthesized quinazoline derivatives to explore their pharmacological potential, indicating a methodological approach that could be relevant for assessing the applications of the compound (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-16-6-11-21-22(14-16)32-24(25-21)27-26-23(29)18-7-9-20(10-8-18)33(30,31)28-13-12-17-4-2-3-5-19(17)15-28/h2-11,14H,12-13,15H2,1H3,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDUUULVTIQJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide

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